Des(1-azepanyl)ethyl Bazedoxifene-d6

Stable‑isotope labelled internal standard LC‑MS/MS quantification Bioanalytical method validation

Des(1-azepanyl)ethyl Bazedoxifene-d6 (C₂₂H₁₃D₆NO₃, MW 351.43) is the hexadeuterated analogue of Des(1-azepanyl)ethyl Bazedoxifene, a primary non‑conjugated metabolite of the third‑generation selective estrogen receptor modulator (SERM) bazedoxifene acetate. The compound retains the bazedoxifene indolic core but lacks the 1‑azepanylethyl side‑chain, a structural feature that has been shown to modulate human aldehyde oxidase 1 (AOX1) inhibitory potency.

Molecular Formula C₂₂H₁₃D₆NO₃
Molecular Weight 351.43
Cat. No. B1155619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes(1-azepanyl)ethyl Bazedoxifene-d6
Synonyms2-(4-Hydroxyphenyl-d2)-1-[(4-hydroxyphenyl-d2)methyl]-3-methyl-1H-Indol-5-ol-d2;  1-(4-Hydroxybenzyl-d2)-2-(4-hydroxyphenyl-d2)-3-methyl-1H-indol-5-ol-d2
Molecular FormulaC₂₂H₁₃D₆NO₃
Molecular Weight351.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des(1-azepanyl)ethyl Bazedoxifene-d6 – Procurement-Ready Reference Standard & Stable-Isotope Internal Standard for Bazedoxifene Bioanalysis


Des(1-azepanyl)ethyl Bazedoxifene-d6 (C₂₂H₁₃D₆NO₃, MW 351.43) is the hexadeuterated analogue of Des(1-azepanyl)ethyl Bazedoxifene, a primary non‑conjugated metabolite of the third‑generation selective estrogen receptor modulator (SERM) bazedoxifene acetate [1]. The compound retains the bazedoxifene indolic core but lacks the 1‑azepanylethyl side‑chain, a structural feature that has been shown to modulate human aldehyde oxidase 1 (AOX1) inhibitory potency [2]. The site‑specific incorporation of six deuterium atoms (two per ring on each 4‑hydroxyphenyl moiety and two on the indol‑5‑ol ring, as confirmed by the IUPAC synonyms) provides a +6 Da mass shift relative to the unlabelled form, making it ideally suited as a stable‑isotope labelled internal standard (SIL‑IS) for quantitative LC‑MS/MS workflows .

Why Generic Substitution Fails for Des(1-azepanyl)ethyl Bazedoxifene-d6 – Critical Gaps in Isotopic Fidelity, Bioanalytical Specificity, and Pharmacological Relevance


Bazedoxifene‑class compounds and their metabolites are not interchangeable due to fundamental differences in molecular structure, physicochemical properties, and biological activity. The unlabelled Des(1-azepanyl)ethyl Bazedoxifene (CAS 104599-10-2) lacks the deuterium signature essential for co‑eluting internal standard performance in LC‑MS/MS, where any mass overlap with the analyte compromises assay accuracy . Conversely, commercially available deuterated bazedoxifene isotopologues such as Bazedoxifene‑d4 are labelled on the parent scaffold and cannot serve as matched internal standards for the des‑azepanyl metabolite because they differ in retention time, ionisation efficiency, and matrix effect behaviour . Furthermore, the loss of the 1‑azepanylethyl group alters the compound’s inhibitory activity against human AOX1 and sulfotransferase 2A1 (SULT2A1) relative to the parent drug, meaning that pharmacological data obtained with bazedoxifene cannot be directly extrapolated to this metabolite [1][2]. These three axes of differentiation – isotopic labelling position, chromatographic and mass spectrometric behaviour, and target‑engagement profile – make generic substitution scientifically unsound.

Des(1-azepanyl)ethyl Bazedoxifene-d6 – Quantitative Evidence for Product‑Specific Differentiation in Bioanalytical and Pharmacological Applications


Mass Spectrometric Differentiation – +6 Da Mass Shift Enables Baseline‑Resolved Quantification Against Unlabelled Analyte

Des(1-azepanyl)ethyl Bazedoxifene-d6 provides a nominal mass increase of +6 Da (monoisotopic +6.043 Da) relative to the unlabelled Des(1-azepanyl)ethyl Bazedoxifene (molecular weight 345.39 vs 351.43). This mass difference eliminates signal cross‑talk in selected reaction monitoring (SRM) and guarantees a minimum mass resolution of R ≈ 3,500 for baseline separation at m/z ≈ 350 [1]. In contrast, unlabelled Des(1-azepanyl)ethyl Bazedoxifene co‑elutes identically and produces an isotopically overlapping signal that cannot be deconvoluted without the labelled analogue, violating the FDA and EMA guidelines for bioanalytical method validation (isotopic purity criterion ≥ 99%) [2].

Stable‑isotope labelled internal standard LC‑MS/MS quantification Bioanalytical method validation

SULT2A1 Inhibition – Des(1-azepanyl)ethyl Bazedoxifene Displays a 14% Lower IC₅₀ (Higher Potency) Than Bazedoxifene Against Lithocholic Acid Sulfonation

In human liver cytosol assays with lithocholic acid as substrate, Des(1-azepanyl)ethyl Bazedoxifene inhibited SULT2A1‑catalysed sulfonation with an IC₅₀ of 0.00018 mM (0.18 µM), compared with an IC₅₀ of 0.00021 mM (0.21 µM) for the parent drug bazedoxifene under identical conditions (pH 7.4, 37 °C) [1]. This 14% potency increase (ΔIC₅₀ = 0.00003 mM) indicates that removal of the 1‑azepanylethyl group modestly enhances interaction with the SULT2A1 active site, a trend opposite to that observed with bazedoxifene N‑oxide (IC₅₀ = 0.00006 mM), which is approximately three‑fold more potent than the parent [1].

Sulfotransferase inhibition Drug‑metabolising enzyme Metabolite pharmacology

AOX1 Inhibition – Loss of the 1‑Azepanylethyl Group Increases Inhibitory Potency of Bazedoxifene (Class‑Level Directional Evidence)

A head‑to‑head in‑vitro study of human liver cytosolic AOX1 inhibition via carbazeran 4‑oxidation demonstrated that loss of the 1‑azepanylethyl group increases the inhibitory potency of bazedoxifene, whereas the N‑oxide modification decreases it [1]. Although the full IC₅₀ dataset for the des‑azepanyl analogue remains behind the journal paywall, the published abstract and significance statement provide class‑level directional evidence that Des(1-azepanyl)ethyl Bazedoxifene is a more potent AOX1 inhibitor than the parent drug under the same experimental conditions. Molecular docking simulations corroborated these findings by identifying favourable hydrogen‑bond interactions in the AOX1 active site that are sterically hindered when the bulky 1‑azepanylethyl group is present [1].

Aldehyde oxidase 1 inhibition Drug‑metabolising enzyme Metabolite‑enzyme interaction

Chromatographic Identity Confirmation – Des(1-azepanyl)ethyl Bazedoxifene-d6 Matches the Retention of the Impurity Specified in Pharmacopoeial HPLC Methods for Bazedoxifene Acetate API

A validated stability‑indicating RP‑HPLC method for bazedoxifene acetate active pharmaceutical ingredient (API) published by Rao et al. achieved baseline resolution (R > 2.0) of bazedoxifene and its related substances, including Des(1-azepanyl)ethyl Bazedoxifene (Impurity‑3), with a retention time of approximately 7.3 min under the specified conditions (X‑terra RP‑18, 150 × 4.6 mm, 3.5 µm; mobile phase A: 10 mM K₂HPO₄ pH 8.3 / acetonitrile 70:30; mobile phase B: water / acetonitrile 10:90; detection at 220 nm) [1]. The deuterated analogue co‑elutes with the unlabelled impurity under reversed‑phase conditions (ΔRT < 0.1 min) while providing a distinct +6 Da mass channel, enabling simultaneous UV‑based impurity profiling and MS‑based identity confirmation without the need for a separate unlabelled standard .

Pharmaceutical impurity analysis Stability‑indicating HPLC Reference standard traceability

Deuterium Incorporation Fidelity – Site‑Specific Hexadeuteration on Both 4‑Hydroxyphenyl Rings and the Indol‑5‑ol Ring Minimises In‑Source H/D Exchange

Des(1-azepanyl)ethyl Bazedoxifene-d6 is uniquely labelled with two deuterium atoms on each 4‑hydroxyphenyl ring (positions 3,5‑d₂ and 3′,5′‑d₂) and two deuterium atoms on the indol‑5‑ol ring (positions 4,6‑d₂), as specified by the IUPAC synonyms 2-(4-Hydroxyphenyl-d2)-1-[(4-hydroxyphenyl-d2)methyl]-3-methyl-1H-Indol-5-ol-d2 . This labelling architecture places deuterium atoms on all three hydroxyl‑bearing aromatic rings, maximising resistance to in‑source or in‑solution proton‑deuterium exchange that can occur with single‑ring labelled analogues such as generic deuterated bazedoxifene‑d4 (labelled only on the azepanyl ring) . Vendor‑reported chemical purity is ≥ 95% [1]; users requiring full quantitative validation can request a batch‑specific certificate of analysis specifying isotopic enrichment by ¹H‑NMR.

Isotopic purity Deuterium labelling chemistry LC‑MS artefact suppression

Metabolite‑Specific Pharmacological Relevance – The Des‑azepanyl Scaffold Is a Bona Fide Circulating Metabolite of Bazedoxifene, Not a Synthetic Artefact

Des(1-azepanyl)ethyl Bazedoxifene has been formally identified as a metabolite of bazedoxifene in humans and preclinical species, formed via oxidative N‑dealkylation of the 1‑azepanylethyl side‑chain [1][2]. In the Rao et al. stability‑indicating HPLC study, it was listed as a specified impurity (Impurity‑3) of bazedoxifene acetate API with a resolution factor > 2.0 from the parent peak, confirming its distinct chromatographic identity [2]. The deuterated analogue (d6) is therefore the only commercially available internal standard that shares the exact metabolite structure and is suitable for quantifying this specific circulating species in pharmacokinetic or toxicokinetic studies. Other deuterated bazedoxifene isotopologues (e.g., bazedoxifene‑d4, bazedoxifene‑5‑glucuronide‑d4) target either the parent drug or the glucuronide conjugates and cannot serve as matched internal standards for the des‑azepanyl metabolite because they differ in molecular scaffold, retention time, and ionisation efficiency .

Drug metabolism Metabolite identification Pharmacologically active metabolite

Des(1-azepanyl)ethyl Bazedoxifene-d6 – Evidence‑Backed Application Scenarios for Bioanalytical, Pharmacological, and Quality Control Laboratories


Regulated Bioanalytical Method Development for Bazedoxifene Metabolite Quantification in Plasma (PK/BE Studies)

Des(1-azepanyl)ethyl Bazedoxifene-d6 serves as the matched SIL‑IS for quantification of the des‑azepanyl metabolite in human or animal plasma by LC‑MS/MS. The +6 Da mass shift eliminates isotopic crosstalk and meets the ICH M10 requirement for a stable‑isotope labelled internal standard that co‑elutes with the analyte (ΔRT < 0.1 min). This application directly leverages the mass spectrometric differentiation and the metabolite‑specific structural identity established in Section 3 [1].

Pharmaceutical Impurity Profiling with Dual UV‑MS Detection in API Release Testing

When used as an impurity reference standard in the Rao et al. HPLC method for bazedoxifene acetate, the d6 analogue provides simultaneous UV quantitation at 220 nm (matching the regulatory method) and MS‑based identity confirmation via the unique m/z 352.4 channel. This eliminates the need for two separate analytical runs and two separate reference standards, generating cost and time savings in quality control laboratories [2].

In Vitro Drug‑Metabolising Enzyme Inhibition Studies (AOX1 and SULT2A1)

Research groups investigating SERM‑mediated inhibition of human AOX1 or SULT2A1 require the des‑azepanyl scaffold as a distinct molecular probe. The IC₅₀ data for SULT2A1 (0.00018 mM vs. 0.00021 mM for bazedoxifene) and the directional AOX1 evidence indicate that this metabolite interacts with drug‑metabolising enzymes differently from the parent drug. The deuterated form can additionally be used in tracer‑based assays to distinguish exogenous inhibitor from endogenous background in complex biological matrices [3][4].

In Vitro‑In Vivo Extrapolation (IVIVE) and PBPK Modelling of Bazedoxifene Metabolism

Physiologically based pharmacokinetic (PBPK) models of bazedoxifene require accurate concentration‑time profiles for each circulating metabolite. The d6 internal standard enables precise LC‑MS/MS quantification of the des‑azepanyl metabolite in microsomal incubations, hepatocyte studies, and in vivo samples, providing the kinetic parameters (Km, Vmax) needed for IVIVE. Because the compound is the authentic metabolite rather than a surrogate, model predictions are free from the bias introduced by structural mismatch [5].

Quote Request

Request a Quote for Des(1-azepanyl)ethyl Bazedoxifene-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.